

The Solubility Profile of 3-Chlorobenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-ChloroBenzophenone

CAS No.: 1076-78-0

Cat. No.: B1143863

[Get Quote](#)

Introduction

3-Chlorobenzophenone, a halogenated aromatic ketone, is a versatile molecule utilized in a range of applications, from a reagent in pharmaceutical synthesis to a component in photopolymerization processes.[1][2] Its utility in these applications is intrinsically linked to its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of **3-Chlorobenzophenone**, addressing the current landscape of available data, offering scientifically grounded estimations based on structural analogues, and presenting a detailed protocol for its experimental determination.

Physicochemical Properties of 3-Chlorobenzophenone: The Foundation of Solubility

Understanding the physicochemical properties of **3-Chlorobenzophenone** is paramount to predicting and explaining its solubility behavior. As a white to off-white crystalline solid with a melting point in the range of 82-87 °C, its solid-state properties influence the energy required for dissolution.[2] The molecule's structure, featuring two phenyl rings and a polar carbonyl

group, imparts a moderate polarity. The introduction of a chlorine atom at the meta-position of one phenyl ring further influences its electronic distribution and intermolecular interactions.

Key Physicochemical Properties:

- Molecular Formula: $C_{13}H_9ClO$ [1]
- Molecular Weight: 216.66 g/mol [3]
- Melting Point: 82-87 °C[2]
- Appearance: White to off-white amorphous powder or crystal[2]
- General Solubility: Exhibits moderate solubility in organic solvents and is less soluble in water.[1]

Solubility of 3-Chlorobenzophenone in Organic Solvents: An Estimation Based on Structural Analogues

As of the date of this guide, specific quantitative solubility data for **3-Chlorobenzophenone** across a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by examining the solubility of its parent compound, benzophenone, and its isomer, 4-chlorobenzophenone, we can deduce a scientifically reasoned estimation of its solubility profile.

The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities and intermolecular forces tend to be miscible. The solubility of benzophenone has been experimentally determined in various solvents.[4] The presence of the chlorine atom in **3-Chlorobenzophenone** is expected to slightly increase its polarity and alter its crystal lattice energy compared to benzophenone.

Table 1: Estimated Solubility of **3-Chlorobenzophenone** in Common Organic Solvents at Ambient Temperature

Solvent	Solvent Type	Dielectric Constant (approx.)	Expected Solubility of 3-Chlorobenzophenone	Rationale
Hexane	Non-polar	1.9	Low	The non-polar nature of hexane is a poor match for the moderate polarity of 3-chlorobenzophenone.
Toluene	Non-polar (aromatic)	2.4	Moderate	The aromatic character of toluene allows for favorable π - π stacking interactions with the phenyl rings of 3-chlorobenzophenone, enhancing solubility despite the low polarity.
Chloroform	Polar aprotic	4.8	High	The polarity of chloroform and its ability to form weak hydrogen bonds with the carbonyl oxygen of 3-chlorobenzophenone contribute to good solubility.
Ethyl Acetate	Polar aprotic	6.0	High	Ethyl acetate is a good solvent for

moderately polar compounds due to its ester functional group.

Acetone	Polar aprotic	20.7	Very High	Acetone is a highly polar aprotic solvent that can effectively solvate the polar carbonyl group of 3-chlorobenzophenone.
---------	---------------	------	-----------	--------------------------------------------------------------------------------------------------------------------------

Ethanol	Polar protic	24.6	High	Ethanol's polarity and ability to act as a hydrogen bond donor and acceptor lead to favorable interactions.
---------	--------------	------	------	-------------------------------------------------------------------------------------------------------------

Methanol	Polar protic	32.7	High	Similar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for 3-chlorobenzophenone.
----------	--------------	------	------	------------------------------------------------------------------------------------------------------------------------

Note: This table presents estimated solubility based on chemical principles and data from analogous compounds. For precise applications, experimental verification is strongly recommended.

Experimental Determination of 3-Chlorobenzophenone Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol provides a step-by-step guide for its implementation.

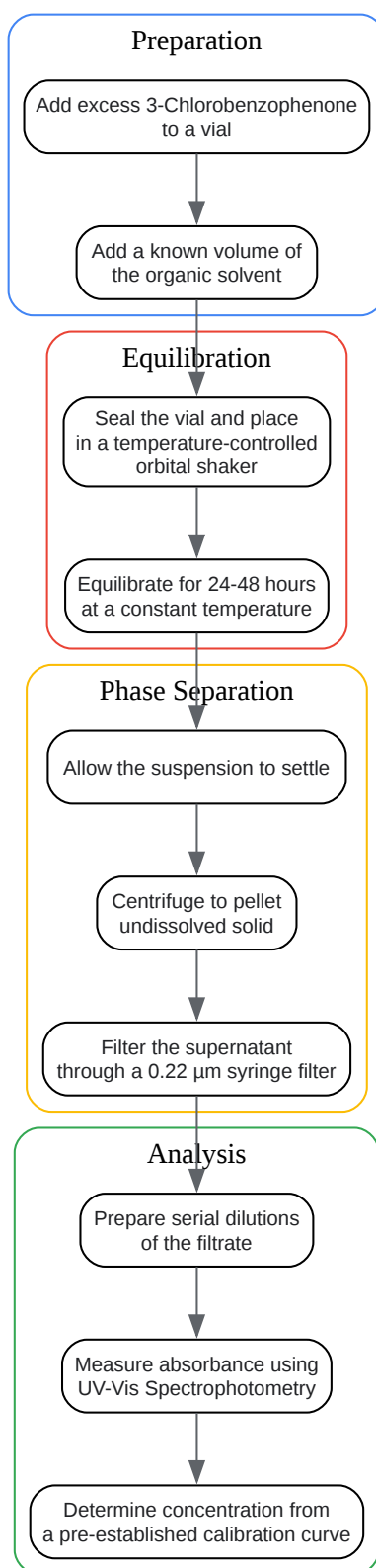
Principle

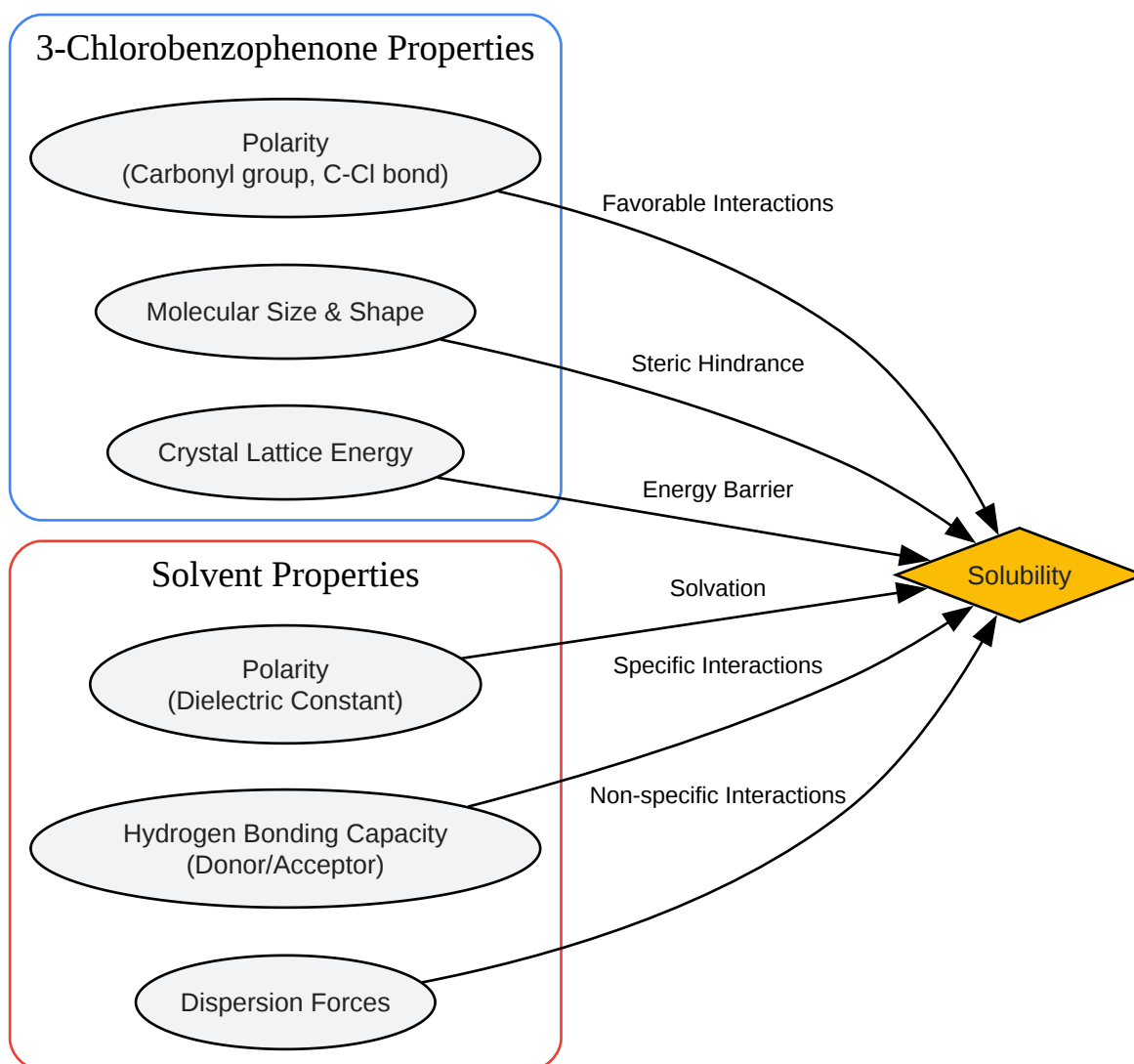
An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined, representing the equilibrium solubility.

Materials and Equipment

- **3-Chlorobenzophenone** (purity >98%)
- Selected organic solvents (analytical grade)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm , compatible with the solvent)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

Experimental Workflow





[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **3-Chlorobenzophenone**.

- **Solute-Solvent Interactions:** Favorable interactions between the solute and solvent molecules, such as dipole-dipole interactions between the polar carbonyl group of **3-Chlorobenzophenone** and a polar solvent, will promote dissolution. Aromatic solvents can engage in π - π stacking with the phenyl rings.
- **Solute-Solute Interactions:** The strength of the intermolecular forces holding the **3-Chlorobenzophenone** molecules together in the crystal lattice (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur.

- Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the crystal lattice forces. However, this relationship should be determined experimentally for each solvent system.

Conclusion

While quantitative solubility data for **3-Chlorobenzophenone** remains to be extensively documented, a strong understanding of its physicochemical properties and a comparative analysis with its structural analogues provide a reliable framework for estimating its solubility in a variety of organic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust and validated method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of **3-Chlorobenzophenone** and unlock its full potential in their scientific endeavors.

References

- PubChem. **3-Chlorobenzophenone**. [[Link](#)]
- ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [[Link](#)]
- NIST. Methanone, (3-chlorophenyl)phenyl-. [[Link](#)]
- World Health Organization. Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. [[Link](#)]
- LibreTexts Chemistry. Solubility of Organic Compounds. [[Link](#)]
- Ataman Kimya. BENZOPHENONE-4. [[Link](#)]
- PubChem. **3-Chlorobenzophenone**. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CAS 1016-78-0: 3-Chlorobenzophenone | CymitQuimica \[cymitquimica.com\]](#)
- [2. 3-Chlorobenzophenone | 1016-78-0 \[chemicalbook.com\]](#)
- [3. 3-Chlorobenzophenone | C13H9ClO | CID 66098 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [The Solubility Profile of 3-Chlorobenzophenone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143863/docs#the-solubility-profile-of-3-chlorobenzophenone-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b1143863/docs#the-solubility-profile-of-3-chlorobenzophenone-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check